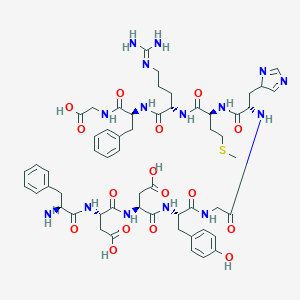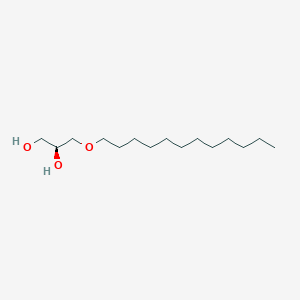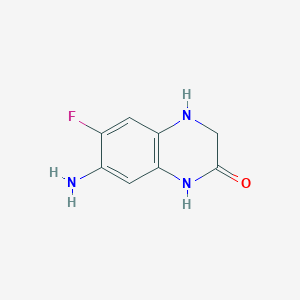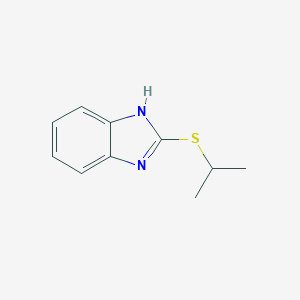
2-(Isopropylthio)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various strategies, including the reaction of 1,2-diaminobenzimidazole with carbon disulfide to produce triazolobenzimidazole derivatives, a process that can be further modified to introduce isopropylthio groups. The synthesized compounds are often evaluated for their biological activities, demonstrating the versatility of benzimidazole synthesis methods (Mohamed et al., 2006).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 2-(Isopropylthio)-1H-benzimidazole, is characterized by the presence of a benzimidazole core with various substituents influencing their chemical and physical properties. The structure-activity relationship studies often highlight the impact of these substituents on the compound's biological efficacy (Kühler et al., 1998).
Chemical Reactions and Properties
Benzimidazole derivatives undergo a range of chemical reactions, including alkylation, acylation, and sulfonation, to yield various functionalized compounds. These reactions are crucial for modifying the chemical properties of the benzimidazole core, enhancing its biological activities or tailoring it for specific applications. The reactivity of the benzimidazole ring towards different reagents plays a significant role in the diversity of compounds synthesized from this heterocycle (Crooks et al., 1979).
科学的研究の応用
-
Scientific Field: Biomedical Research
- Application : The compound “Streptococcus pyogenes-derived recombinant bacterial collagen-like proteins (CLPs)” is used as a potential biomaterial for biomedical research and applications .
- Methods of Application : These proteins can be readily produced in E. coli, purified using affinity chromatography, and subsequently isolated after cleavage of the affinity tag . An alternative method to isolate CL domains containing Gly→X mutations utilizes a TEV protease cleavage site .
- Results : Protein expression and purification conditions were optimized for designed protein constructs to achieve high yield and purity . Enzymatic digestion assays demonstrated that CL domains from wild-type CLPs could be isolated by digestion with either trypsin or TEV protease .
-
Scientific Field: Molecular Biology
- Application : “Isopropyl β-D-1-thiogalactopyranoside (IPTG)” is a molecular biology reagent used to induce protein expression where the gene is under the control of the lac operator .
- Methods of Application : IPTG binds to the lac repressor and releases the tetrameric repressor from the lac operator in an allosteric manner, thereby allowing the transcription of genes in the lac operon .
- Results : Unlike allolactose, the sulfur (S) atom in IPTG creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .
-
Scientific Field: Microbiology
- Application : Isopropyl β-D-1-thiogalactopyranoside (IPTG) is used in microbiology as a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon .
- Methods of Application : IPTG binds to the lac repressor and releases the tetrameric repressor from the lac operator in an allosteric manner, thereby allowing the transcription of genes in the lac operon .
- Results : The sulfur (S) atom in IPTG creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .
-
Scientific Field: Industrial Microbiology and Biotechnology
- Application : IPTG transport across the cytoplasmic membrane of Escherichia coli is a rate limiting step in the induction of recombinant protein expression .
- Methods of Application : An in-silico mathematical model established that uptake of IPTG across the cytoplasmic membrane of E. coli by simple diffusion was negligible .
- Results : Optimizing kcat and KM parameters by targeted mutation of the galactoside binding site in lacY could be a future strategy to improve the performance of recombinant protein expression .
-
Scientific Field: Molecular Biology
- Application : Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a molecular biology reagent. This compound is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon .
- Methods of Application : IPTG binds to the lac repressor and releases the tetrameric repressor from the lac operator in an allosteric manner, thereby allowing the transcription of genes in the lac operon .
- Results : The sulfur (S) atom in IPTG creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .
-
Scientific Field: Industrial Microbiology and Biotechnology
- Application : IPTG transport across the cytoplasmic membrane of Escherichia coli is a rate limiting step in the induction of recombinant protein expression .
- Methods of Application : An in-silico mathematical model established that uptake of IPTG across the cytoplasmic membrane of E. coli by simple diffusion was negligible .
- Results : Optimizing kcat and KM parameters by targeted mutation of the galactoside binding site in lacY could be a future strategy to improve the performance of recombinant protein expression .
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It also includes precautions to be taken while handling the compound.
将来の方向性
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions that it could undergo.
特性
IUPAC Name |
2-propan-2-ylsulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAKQCSXVMTUGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364225 |
Source


|
| Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylthio)-1H-benzimidazole | |
CAS RN |
124530-70-7 |
Source


|
| Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

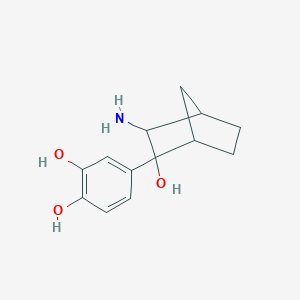
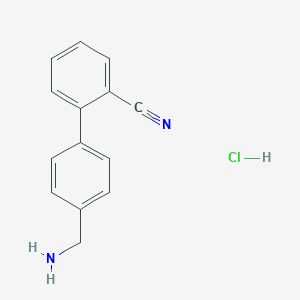
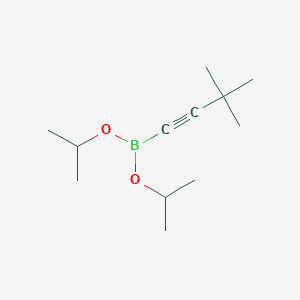
![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
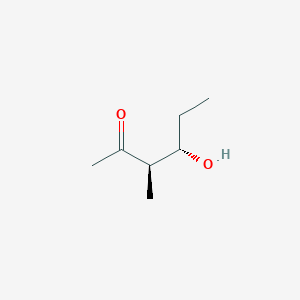
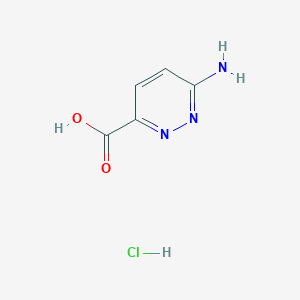
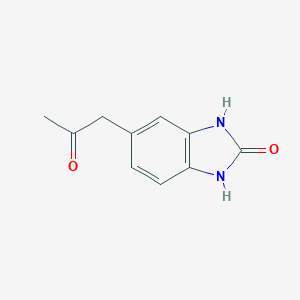
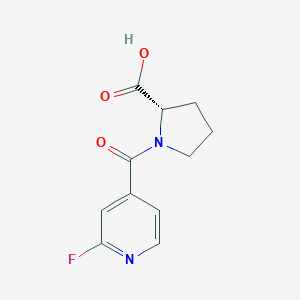

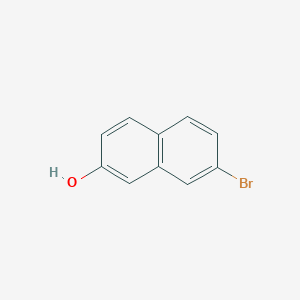
![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
